molecular formula C10H10F2O2 B2395256 3-(Difluoromethyl)-4,5-dimethylbenzoic acid CAS No. 2092128-73-7

3-(Difluoromethyl)-4,5-dimethylbenzoic acid

Cat. No.: B2395256
CAS No.: 2092128-73-7
M. Wt: 200.185
InChI Key: UXQZCRSERTZMPE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4,5-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and two methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluorocarbene reagents, which react with the benzoic acid derivative under controlled conditions to introduce the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Difluoromethyl)-4,5-dimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-4,5-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)-4,5-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where precise chemical modifications are required .

Properties

IUPAC Name

3-(difluoromethyl)-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-3-7(10(13)14)4-8(6(5)2)9(11)12/h3-4,9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQZCRSERTZMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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